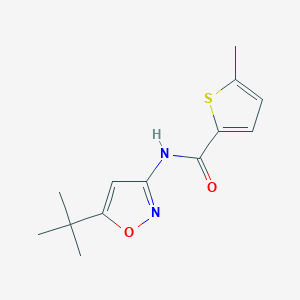

N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide, also known as A-967079, is a selective and potent antagonist of the transient receptor potential V1 (TRPV1) channel. TRPV1 channels are non-selective cation channels that are activated by various stimuli such as heat, capsaicin, and acidic pH. These channels are widely expressed in sensory neurons and play a crucial role in nociception, thermoregulation, and inflammation. A-967079 has been extensively studied for its potential therapeutic applications in pain management and other diseases associated with TRPV1 channel dysfunction.

Mécanisme D'action

N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide selectively blocks TRPV1 channels by binding to a specific site on the channel. TRPV1 channels are activated by various stimuli such as heat, capsaicin, and acidic pH. This compound binds to a site on the channel that is distinct from the capsaicin binding site and prevents the channel from opening in response to these stimuli. This blockade of TRPV1 channels leads to a reduction in pain responses and other physiological effects associated with TRPV1 channel dysfunction.

Biochemical and Physiological Effects:

This compound has been shown to have a number of biochemical and physiological effects in animal models. These effects include a reduction in pain responses in models of neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to reduce airway hyperresponsiveness in models of asthma and chronic cough. In addition, this compound has been shown to reduce bladder hyperactivity in models of urinary incontinence.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide is its selectivity for TRPV1 channels. This selectivity allows researchers to study the specific effects of blocking TRPV1 channels without affecting other ion channels or receptors. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in some experimental settings.

Orientations Futures

There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide. One area of interest is the development of more potent and selective TRPV1 channel antagonists for use in pain management and other diseases associated with TRPV1 channel dysfunction. Another area of interest is the study of the physiological and pathological roles of TRPV1 channels in various tissues and organs. Finally, the potential therapeutic applications of TRPV1 channel antagonists in other diseases such as cancer and metabolic disorders warrant further investigation.

Méthodes De Synthèse

The synthesis of N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide involves a multi-step process that starts with the reaction of 5-methyl-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with tert-butyl hydroxylamine to form the tert-butyl ester of the carboxylic acid. The ester is then reacted with hydroxylamine-O-sulfonic acid to form the corresponding oxime. The oxime is then cyclized with acetic anhydride to form the isoxazole ring. The final step involves the deprotection of the tert-butyl group to form this compound.

Applications De Recherche Scientifique

N-(5-tert-butyl-3-isoxazolyl)-5-methyl-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in pain management. TRPV1 channels are known to play a crucial role in nociception, and their dysfunction has been implicated in various pain syndromes such as neuropathic pain, inflammatory pain, and cancer pain. This compound has been shown to selectively block TRPV1 channels and attenuate pain responses in animal models of these pain syndromes. This compound has also been studied for its potential therapeutic applications in other diseases associated with TRPV1 channel dysfunction, such as asthma, chronic cough, and urinary incontinence.

Propriétés

IUPAC Name |

N-(5-tert-butyl-1,2-oxazol-3-yl)-5-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-8-5-6-9(18-8)12(16)14-11-7-10(17-15-11)13(2,3)4/h5-7H,1-4H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGKFXTZHRJWPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(=O)NC2=NOC(=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4935913.png)

![N,N'-(5,5-dioxidodibenzo[b,d]thiene-3,7-diyl)di(2-thiophenecarboxamide)](/img/structure/B4935938.png)

![5-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935947.png)

![1,1'-methylenebis{4-[(4-nitrophenyl)sulfonyl]benzene}](/img/structure/B4935966.png)

![ethyl 4-(2-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4935968.png)

amino]benzamide](/img/structure/B4935983.png)

![2-ethoxyethyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B4935986.png)

![3-(benzyloxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4935993.png)

![6-methyl-5-{5-[4-methyl-3-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4936016.png)